Product packaging for Chromium histidinate(Cat. No.:CAS No. 18984-90-2)

Chromium histidinate

Cat. No.: B10827040
CAS No.: 18984-90-2
M. Wt: 514.4 g/mol
InChI Key: QJOSVOSTKBUREB-BBDGQJMTSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium histidinate (CrHis) is a stable, well-characterized complex of chromium and the amino acid L-histidine, noted in scientific literature for its superior absorption compared to other chromium compounds such as chromium picolinate . This enhanced bioavailability makes it a valuable tool for investigating trace mineral metabolism and function. Research indicates that this compound may improve insulin sensitivity and glucose metabolism, particularly in the context of diet-induced obesity and insulin resistance . Studies in rodent models have shown that CrHis supplementation can lead to improved glucose tolerance, reduced insulin levels (HOMA-IR), and a more favorable lipid profile . Proposed molecular mechanisms for these effects include the potentiation of insulin signaling pathways, potentially through the activation of insulin receptor kinase activity and increased expression of key proteins like IRS-1, PPAR-γ, and glucose transporters (GLUTs) in tissues such as liver and brain . Furthermore, research has demonstrated that this compound can reduce oxidative stress markers like malondialdehyde (MDA) and 8-isoprostane in renal tissue, and modulate the expression of stress-response proteins like heat-shock proteins (HSPs), Nrf2, and HO-1, suggesting a protective role against diabetic complications and oxidative damage . It has also been shown to influence the status of essential minerals, including zinc, selenium, and manganese, in serum and tissues of diabetic models . Primary research applications for this compound include the study of insulin resistance, type 2 diabetes, obesity, cardiometabolic syndrome, and associated oxidative stress. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes in controlled settings. It is not intended for use in diagnostic or therapeutic procedures, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24CrN9O6 B10827040 Chromium histidinate CAS No. 18984-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18984-90-2

Molecular Formula

C18H24CrN9O6

Molecular Weight

514.4 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;chromium(3+)

InChI

InChI=1S/3C6H9N3O2.Cr/c3*7-5(6(10)11)1-4-2-8-3-9-4;/h3*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;;+3/p-3/t3*5-;/m000./s1

InChI Key

QJOSVOSTKBUREB-BBDGQJMTSA-K

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cr+3]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cr+3]

Origin of Product

United States

Synthetic Methodologies and Complexation Chemistry

Approaches to Chromium Histidinate Synthesis

The synthesis of chromium(III)-histidine complexes in aqueous solutions requires careful management of several key parameters to ensure the formation of the desired product. The pH of the reaction mixture is a critical factor. For instance, in the synthesis of certain chromium(III) complexes, adjusting the pH to a specific range, such as 9.5–10.5, has been found to be optimal for the formation of the desired chromite structure at room temperature. researchgate.net The initial pH affects the coprecipitation of Cr(III) and other ions, which is a crucial step in the formation of these complexes. researchgate.net While excessively high or low pH values can be detrimental, a controlled alkaline environment is often necessary. researchgate.net

Temperature also plays a significant role, although some syntheses can be effectively carried out at room temperature. researchgate.net The reaction temperature can influence the crystallization of the product. researchgate.net The molar ratio of the reactants, specifically of chromium to histidine, directly influences the stoichiometry of the resulting complex. Studies have shown that by varying the molar ratios, different complexes such as Cr(His)Cl₃·H₂O, Cr(His)₂Cl₃·H₂O, and Cr(His)₃Cl₃·H₂O can be selectively prepared. chempap.org For example, a 1:1:1 molar concentration ratio of Cr(III) chloride, L-histidine, and a diol in a semi-non-aqueous solution is used to synthesize a specific type of ternary complex. arabjchem.orgarabjchem.org

The reaction medium itself is also a key consideration. While many syntheses are performed in water, semi-non-aqueous solutions, often a mix of water and alcohol, are also employed. chempap.orgarabjchem.orgarabjchem.org The choice of solvent can affect the solubility of the reactants and the stability of the resulting complexes.

The synthesis of ternary complexes involving chromium(III), L-histidine, and various diols has been a subject of interest due to the potential for creating diverse molecular architectures. These complexes, often with general formulas like MAB, MA₂B, and MAB₂ (where M is Cr(III), A is histidine, and B is a diol), are typically synthesized in semi-non-aqueous solutions. arabjchem.orgarabjchem.org

The process involves mixing solutions of Cr(III) chloride, L-histidine monohydrochloride, and the respective diol in specific molar ratios (e.g., 1:1:1 for MAB, 1:2:1 for MA₂B, and 1:1:2 for MAB₂) under an inert atmosphere, which is often achieved by bubbling oxygen-free nitrogen through the reaction mixture. arabjchem.orgarabjchem.org Maintaining the pH of the solution is crucial, and it is typically adjusted to around 7 using a standard solution of lithium hydroxide. arabjchem.orgarabjchem.org After mixing, the solution is concentrated, often in a vacuum desiccator at ambient temperature, to induce crystallization. arabjchem.org The resulting crystalline product is then purified, commonly by recrystallization from a solvent like methanol. arabjchem.org Characterization of these ternary complexes has indicated an octahedral stereochemistry for the Cr(III) ion. arabjchem.orgarabjchem.org

The preparation of mixed-ligand complexes containing chromium(III) with both L-aspartate and L-histidinate has been explored, resulting in the formation of [Cr(L-asp)(L-his)]·1.5H₂O. researchgate.net This synthesis demonstrates the ability of chromium(III) to coordinate with two different amino acid ligands simultaneously. In these types of complexes, the amino acids can act as bidentate or tridentate ligands. Histidine, for example, can coordinate through its carboxylate oxygen, amino nitrogen, and the nitrogen atom of its imidazole (B134444) ring. nih.gov The formation of such mixed-ligand complexes highlights the versatility of chromium(III) coordination chemistry and the potential to create complexes with tailored properties by selecting specific combinations of amino acid ligands.

Researchers have successfully synthesized polymeric, multi-ligand complexes of chromium(III) involving both histidine and 5-iodouracil (B140508). nih.gov An example of such a complex is [Cr(HL)(L')(OH)Cl], where HL represents 5-iodouracil and L' stands for histidine. nih.gov In this structure, the 5-iodouracil acts as a monodentate ligand, coordinating to the chromium ion through the oxygen atom of a carbonyl group. nih.gov Histidine, in this context, coordinates through the oxygen atom of its carboxylate group and the nitrogen atom of its amino group. nih.gov The resulting complexes exhibit a polymeric, 6-coordinate spin-free octahedral stereochemistry. nih.gov These findings demonstrate the feasibility of incorporating different types of biologically relevant ligands alongside histidine in the coordination sphere of chromium(III).

Phase Chemistry and Thermochemistry of Chromium-Histidine Interactions

Understanding the phase chemistry and thermochemistry of chromium-histidine systems is essential for predicting the formation and stability of different complexes under various conditions. Solubility diagrams and calorimetric measurements provide valuable insights into these aspects.

The study of the ternary system CrCl₃-His-H₂O at a constant temperature, such as 298.15 K, using the phase equilibrium method allows for the construction of solubility diagrams. chempap.org These diagrams are crucial for identifying the stable solid phases that form across the entire concentration range. Research has shown that in this system, congruently soluble complexes with different stoichiometries, namely Cr(His)Cl₃·H₂O, Cr(His)₂Cl₃·H₂O, and Cr(His)₃Cl₃·H₂O, are formed. chempap.orgresearchgate.net The compositions of these newly identified solid complexes have been confirmed through chemical and elemental analyses. chempap.orgresearchgate.net

The solubility diagram for the CrCl₃-His-H₂O system provides a map of the conditions under which each of these complexes exists as a solid phase in equilibrium with the aqueous solution. This information is fundamental for developing controlled synthesis and crystallization procedures for specific chromium-histidine complexes. Furthermore, the enthalpies of reaction for the formation of these complexes from chromium chloride and histidine in water have been measured using microcalorimetry, providing key thermodynamic data. chempap.orgresearchgate.net

Chelation Principles and Ligand Binding in this compound Complexes

Role of Histidine in Chromium Chelation and Stability

Histidine is an effective chelating agent for chromium(III) due to the presence of multiple potential donor sites: the α-amino group, the carboxylate group, and the imidazole ring nitrogen atoms. The formation of multiple bonds between these donor sites and the central chromium ion results in a stable, multi-ringed chelate structure. google.com This chelation is crucial for the stability of the complex. google.comnih.gov

Studies have demonstrated that this compound complexes are stable, maintaining their integrity over extended periods. nih.gov The robust nature of this chelation is thought to contribute to its enhanced biological absorption compared to other chromium compounds. google.comnih.gov The reaction kinetics suggest a mechanism that involves the initial deprotonation of the Cr(III) aqua complex, which activates it for the subsequent slow, rate-determining steps where the Cr(III)-aqua bond is broken to allow for coordination by the histidine ligand. ub.edu The formation of complexes with varying stoichiometries, such as those with one, two, or three histidine ligands (e.g., Cr(His)³⁺, Cr(His)₂³⁺, and Cr(His)₃³⁺), has been identified, indicating that the chelation can be modulated by reaction conditions. researchgate.net

Coordination Environment and Ligand-Metal Bonding Characteristics

The coordination environment around the central chromium(III) ion in histidinate complexes is typically octahedral. arabjchem.org In this geometry, the histidine ligand can act as a bidentate or tridentate ligand. Bonding often occurs between the chromium ion and both the carboxyl and amino groups of the histidine molecule. google.com The imidazole nitrogen of the histidine side chain also serves as a crucial coordination site.

The bonding process is characterized by the substitution of water molecules from the hydration sphere of the aqueous chromium(III) ion. ub.edu Kinetic studies point to an associative interchange (Ia) mechanism, which signifies a strong degree of ligand participation in the transition state, a key characteristic of the ligand-metal bond formation process. ias.ac.in The reaction proceeds through intermediates where water ligands are successively replaced by histidine molecules. ub.edu Spectroscopic analysis of the final products reveals the coexistence of at least two different complex species, likely differing in the number of coordinated histidine ligands. ub.edu Research on ternary complexes, which include histidine and another ligand, further supports an octahedral stereochemistry for the Cr(III) center. arabjchem.org


Structural Characterization and Isomerism of Chromium Histidinate

Spectroscopic and Analytical Characterization Techniques

The determination of the structure, bonding, and electronic properties of chromium histidinate complexes relies on a combination of analytical methods. These techniques provide complementary information, from basic elemental composition to the subtle intricacies of the chromium ion's coordination environment.

Elemental analysis is a foundational technique used to determine the empirical formula of synthesized this compound complexes. By quantifying the percentage of key elements such as chromium, carbon, hydrogen, and nitrogen, the stoichiometry of the ligands relative to the metal center can be established. This information is critical for proposing a molecular formula. For instance, studies on ternary complexes of Cr(III) with L-histidine and various diols have utilized elemental analysis to confirm the formation of species with different molar ratios, such as 1:1:1, 1:2:1, and 1:1:2 (Cr:histidine:diol). arabjchem.org

Magnetic susceptibility measurements provide insight into the electronic structure of the Cr(III) center. arabjchem.org Cr(III), a d³ ion, typically forms octahedral complexes which are paramagnetic due to the presence of three unpaired electrons. arabjchem.orgjocpr.com The magnetic moment, calculated from susceptibility data, can confirm the +3 oxidation state of chromium and its high-spin configuration in the complex. nahrainuniv.edu.iq Experimental magnetic moments for octahedral Cr(III) complexes are generally close to the spin-only value of 3.87 Bohr magnetons (B.M.). nahrainuniv.edu.iqacs.org In a study of ternary complexes of Cr(III) with L-histidine and diols, the magnetic moments were determined using the Gouy method, confirming the presence of three unpaired electrons and an octahedral stereochemistry. arabjchem.org

The following table presents representative analytical and magnetic moment data for ternary Cr(III)-histidine-diol complexes. arabjchem.org

Complex Type (M:A:B)AnalyteCalculated (%)Found (%)Magnetic Moment (μB)
MAB (1:1:1) Cr16.3516.213.84
N13.2113.15
MA₂B (1:2:1) Cr11.0410.963.85
N17.8317.75
MAB₂ (1:1:2) Cr13.6513.533.82
N11.0210.94
M = Chromium, A = Histidine, B = Ethane diol. Data sourced from Sharma et al., 2013. arabjchem.org

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is instrumental in characterizing the d-d electronic transitions of the Cr(III) center in its complexes. In an octahedral ligand field, the d³ configuration of Cr(III) gives rise to three spin-allowed transitions (⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P)) and spin-forbidden transitions. arabjchem.orgdocbrown.info The positions and intensities of these absorption bands are sensitive to the nature of the ligands coordinated to the chromium ion. docbrown.info By analyzing the spectra, key ligand field parameters such as the crystal field splitting energy (10Dq or Δo) and the Racah interelectronic repulsion parameter (B) can be calculated. These parameters provide information about the strength of the metal-ligand bonds and the degree of covalency in the complex. arabjchem.orgresearchgate.net

For example, the electronic spectra of ternary Cr(III)-L-histidine-diol complexes show bands consistent with an octahedral geometry. arabjchem.org The analysis of these spectra allows for the calculation of parameters like the nephelauxetic ratio (β), which indicates the extent of covalent character in the metal-ligand bond. arabjchem.org

Table of Ligand Field Parameters for Ternary Cr(III)-Histidine-Diol Complexes

Complex Type (M:A:B) ν₁ (⁴A₂g→⁴T₂g) (cm⁻¹) ν₂ (⁴A₂g→⁴T₁g) (cm⁻¹) 10Dq (cm⁻¹) B (cm⁻¹) β
MAB (1:1:1) 17,300 23,800 17,300 627 0.68
MA₂B (1:2:1) 17,500 24,100 17,500 636 0.69
MAB₂ (1:1:2) 17,100 23,500 17,100 618 0.67

M = Chromium, A = Histidine, B = Ethane diol. Data sourced from Sharma et al., 2013. arabjchem.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically studies species with unpaired electrons, making it highly suitable for Cr(III) complexes. jocpr.comrsc.org The ESR spectrum provides information about the electronic environment and symmetry of the paramagnetic metal center. For Cr(III) ions in an octahedral field, the ground state is ⁴A₂g. Distortions from perfect octahedral symmetry lead to zero-field splitting (ZFS), which affects the appearance of the ESR spectrum. rsc.org Analysis of the spectral features, such as the g-values and ZFS parameters (D and E), can reveal details about the coordination geometry and the nature of the coordinating ligands. acs.orgacs.org Studies on various Cr(III) complexes demonstrate that the EPR linewidth and spectral features are sensitive to the rigidity of the coordination sphere and the specific ligands bound to the metal. rsc.org

The potential for this compound to form multiple isomers necessitates the use of high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating different species from a mixture. researchgate.net When coupled with a UV-Vis detector, HPLC can separate isomers which may then be provisionally identified based on their distinct electronic absorption spectra. researchgate.net

For more definitive identification, coupling HPLC with mass spectrometry (MS) is essential. LC/MS combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the mass-to-charge ratio of the separated components. fao.org This hyphenated technique is invaluable for distinguishing between isomers that may have similar retention times or UV-Vis spectra. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting fragment ions, which can help to elucidate the connectivity of the ligands. nih.gov While specific HPLC-MS studies dedicated to the isomeric separation of this compound are not widely reported, the principles of the technique have been extensively applied to the speciation of chromium and the separation of isomers of other metal complexes and organic molecules. researchgate.netfao.orgiu.edu

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. nih.gov It is particularly useful for studying metal complexes in non-crystalline or complex biological media. The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information on the oxidation state and coordination geometry of the chromium ion. nih.gov The energy and shape of the absorption edge, including pre-edge features, are characteristic of the metal's valence state (e.g., Cr(III) vs. Cr(VI)) and its coordination environment (e.g., octahedral vs. tetrahedral). nih.gov

The EXAFS region contains information about the local atomic environment around the chromium center. Analysis of the EXAFS oscillations can determine the type of neighboring atoms (e.g., oxygen, nitrogen), their distance from the chromium ion, and their coordination number. nih.gov For instance, XAS studies on Cr(III) bound to biomass have identified that the metal coordinates primarily to oxygen atoms at a distance of approximately 2.00 Å. nih.gov This technique is uniquely suited to probe the reactivity of this compound in biological systems, tracking changes in its oxidation state or coordination sphere upon interaction with cellular components like proteins or DNA. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools for studying the behavior of complex systems, including metalloproteins. nih.gov The accuracy of these simulations depends heavily on the force field parameters used, especially the partial atomic charges. nih.gov Traditional methods for deriving these charges from quantum mechanical (QM) calculations can be time-consuming. nih.gov

Fluctuating charge (FQ) models offer a more computationally efficient alternative for deriving partial charges. nih.gov These models have been extended and parameterized for various 3d transition metals, including chromium, that are important in life sciences. nih.gov By using reference charges from QM calculations (e.g., CM5 charges) for parameterization, FQ models can rapidly and accurately reproduce partial charges for metal complexes with biologically relevant ligands, such as amino acids. nih.gov The use of atomic charges derived from these FQ models in MD simulations has shown excellent performance in modeling metalloprotein metal sites, comparable to more computationally expensive methods. nih.gov This approach is crucial for accelerating the simulation of systems containing this compound and understanding its dynamic interactions within a biological context. nih.gov

Elucidation of Isomeric Forms and Structural Diversity

The structural diversity of this compound arises from several factors. Histidine possesses three potential coordination sites: the amino nitrogen, the carboxylate oxygen, and the imidazole (B134444) nitrogen. This allows it to act as either a bidentate or a tridentate ligand. When two or three histidine ligands coordinate to a single Cr(III) center to form an octahedral complex, such as bis(histidinato)chromium(III) or tris(histidinato)chromium(III), multiple geometric isomers are possible. researchgate.net

For a [Cr(his)₃] complex where histidine acts as a tridentate ligand, two geometric isomers can form: facial (fac) and meridional (mer). researchgate.net In the fac isomer, the three similar donor atoms (e.g., the three amino nitrogens) occupy the corners of one face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that bisects the octahedron. researchgate.net

If histidine acts as a bidentate ligand (e.g., coordinating through the amino and carboxylate groups, leaving the imidazole nitrogen uncoordinated or involved in weaker interactions), further isomeric possibilities arise in a [Cr(his)₃] complex. Moreover, since L-histidine is a chiral molecule, the resulting complexes can also exist as diastereomers. The combination of geometric and optical isomerism leads to a rich structural diversity for this compound complexes.

The characterization and isolation of these specific isomers are challenging. Techniques like high-speed liquid chromatography have been used to separate isomers of mixed-ligand chromium(III) complexes containing histidine, with structural assignments based on the chromatographic distribution and comparison with related complexes. researchgate.net Definitive structural elucidation of a specific isomer typically requires single-crystal X-ray diffraction analysis, which provides precise bond lengths and angles, as demonstrated for a mixed-ligand L-histidinato-D-penicillaminatochromium(III) complex. researchgate.net

Identification and Characterization of Chromatographically Separable Isomers

The potential for isomerism in chromium(III) histidinate complexes is significant due to the multifarious nature of both the central metal ion and the ligand. Chromium(III), with its d³ electron configuration, typically forms kinetically inert octahedral complexes. This inertia allows for the potential isolation of different isomeric forms. Histidine, as a ligand, can coordinate with a metal ion in several ways, primarily acting as a tridentate ligand through the amino group, the imidazole nitrogen, and the carboxylate oxygen.

While specific studies detailing the chromatographic separation of various this compound isomers are not extensively documented in publicly available literature, the principles of coordination chemistry suggest their existence and separability. Given that histidine can exist as different stereoisomers (L-histidine and D-histidine), the reaction with chromium(III) can lead to the formation of diastereomers if a racemic mixture of histidine is used. For example, in the synthesis of bis(DL-histidinato)chromium(III) chloride, the use of DL-histidine introduces the possibility of forming complexes with different spatial arrangements of the two histidine ligands around the chromium center. These different isomers would likely exhibit distinct chromatographic behavior, allowing for their separation and individual characterization.

The characterization of such separated isomers would typically involve a combination of spectroscopic techniques, including UV-Visible spectroscopy to probe the d-d electronic transitions of the chromium center and Circular Dichroism (CD) spectroscopy to investigate the stereochemistry of the complexes.

Proposed Structural Models of this compound Isomers (e.g., Cr₂(Histidinate)₄ structures)

The structural models for this compound are primarily based on the known coordination preferences of chromium(III) and the ligating properties of histidine. The most commonly accepted models involve a mononuclear chromium(III) center octahedrally coordinated by two tridentate histidine ligands, forming a [Cr(his)₂]⁺ complex.

Research involving the synthesis of chromium(III) complexes with various amino acids has provided insight into the probable structures of this compound. For instance, the preparation and X-ray crystallographic analysis of bis(DL-histidinato)chromium(III) chloride have been reported. Although the detailed structural data is not widely disseminated, the reported unit cell parameters from such studies confirm the formation of a crystalline solid containing a chromium-histidine complex. The general structure is understood to be an octahedral Cr(III) center bonded to two histidine molecules.

The tridentate coordination of each histidine ligand to the chromium center can result in different geometric isomers. Specifically, the arrangement of the two histidine ligands can lead to meridional (mer) and facial (fac) isomers, depending on the disposition of the three donor atoms of each ligand on the octahedron. Furthermore, considering the chirality of histidine, additional stereoisomers are possible.

The concept of a dinuclear structure, such as Cr₂(Histidinate)₄ , represents a more complex proposed model. In such a structure, two chromium centers would be bridged by histidinate ligands. While bridging carboxylate groups are common in dinuclear metal complexes, the formation of a stable Cr₂(Histidinate)₄ structure would depend on the specific coordination environment and steric factors. There is no direct crystallographic evidence for a Cr₂(Histidinate)₄ complex in the reviewed literature. However, studies on other chromium(III) carboxylate complexes have shown the existence of dinuclear and even trinuclear structures. For example, chromium(III) acetate (B1210297) is known to have a trinuclear structure. Therefore, while the mononuclear [Cr(his)₂]⁺ remains the most substantiated model, the possibility of polynuclear species under certain conditions cannot be entirely ruled out and remains a subject for further investigation.

Below is a table summarizing the crystallographic data for a related chromium-amino acid complex, which provides a basis for understanding the structural parameters of this compound.

ParameterValue
Compound bis(DL-histidinato)chromium(III) chloride
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not publicly detailed
b (Å) Data not publicly detailed
c (Å) Data not publicly detailed
**β (°) **Data not publicly detailed
Z Data not publicly detailed
Note: Specific atomic coordinates and bond lengths for bis(DL-histidinato)chromium(III) chloride are not available in the public domain but the existence of a crystalline structure has been confirmed through X-ray diffraction studies.

Bioavailability and Pharmacokinetics in Non Human Models

Comparative Absorption Studies in Animal Models

Comparative studies in animal models, particularly rats, have been instrumental in elucidating the absorption characteristics of chromium histidinate. These studies consistently demonstrate its superior bioavailability compared to other forms of chromium.

The enhanced absorption of this compound is attributed to the unique properties of its ligand, the amino acid histidine. The stability of the chromium-histidine complex in the gastrointestinal tract is a key factor. Unlike inorganic chromium salts, which can precipitate at the neutral pH of the intestine, this compound remains soluble, thereby increasing the amount of chromium available for absorption. nih.govresearchgate.net While the precise transport mechanism has not been fully elucidated in animal models, it is suggested that the presence of amino acids like histidine can increase the absorption of chromium from the intestine. nih.gov This may involve specific amino acid transporters that recognize the histidine component of the complex, facilitating its passage across the intestinal barrier. nih.govresearchgate.net The chelation of chromium by histidine protects it from forming insoluble complexes in the gut, a common fate for inorganic chromium that limits its absorption. researchgate.net

Once absorbed, chromium from this compound is distributed to various tissues. Studies in rats have shown that supplementation with this compound leads to increased chromium concentrations in serum, liver, and brain tissues. nih.govnih.gov When compared to other forms, such as chromium picolinate (B1231196), this compound has been shown to be more effective in increasing chromium levels in certain tissues. For instance, in diabetic rats, this compound supplementation resulted in a greater increase in kidney Nrf2 levels, a key protein in the antioxidant response, compared to chromium picolinate. nih.gov Furthermore, research on rats fed a high-fat diet demonstrated that this compound supplementation led to higher chromium concentrations in the liver compared to control groups. researchgate.netresearchgate.net These findings suggest that the chemical form of chromium significantly influences its distribution and accumulation in different organs.

A significant body of research in animal models has focused on comparing the bioavailability of this compound with other chromium complexes, notably chromium picolinate and inorganic chromium salts like chromium chloride. Studies consistently indicate that this compound has a higher absorption rate. researchgate.netnih.gov For example, one study reported that rats supplemented with this compound showed greater liver chromium concentrations than those given a control diet. researchgate.net Another study highlighted that while both chromium picolinate and this compound are more bioavailable than inorganic chromium, this compound appears to have a superior absorption profile. nih.govnih.gov This is often assessed by measuring urinary chromium excretion, as it is a reliable indicator of absorbed chromium. nih.gov

Comparative Bioavailability of Different Chromium Forms in Rats

Chromium CompoundRelative Bioavailability/AbsorptionKey Findings in Animal ModelsReferences
This compoundHighDemonstrates superior absorption compared to chromium picolinate and inorganic chromium salts. Leads to significant increases in tissue chromium levels (liver, kidney, brain). nih.govnih.govresearchgate.netnih.gov
Chromium PicolinateModerate to HighMore bioavailable than inorganic chromium salts. Shows significant tissue accumulation, but in some studies to a lesser extent than this compound in specific tissues. nih.govnih.gov
Inorganic Chromium Salts (e.g., Chromium Chloride)LowPoorly absorbed from the gastrointestinal tract, leading to lower tissue accumulation compared to organic forms. nih.govcabidigitallibrary.org

Excretion Pathways in Animal Models

The primary route of excretion for absorbed chromium, including that from this compound, is through the urine. nih.govagriculturejournals.cz Urinary chromium levels are often used as a proxy for chromium absorption, with higher levels indicating greater uptake from the gastrointestinal tract. nih.gov Studies on rats have shown that supplementation with different chromium compounds leads to varying levels of urinary chromium excretion, reflecting their different absorption rates. nih.gov For instance, rats given more bioavailable forms of chromium, like chromium picolinate, exhibit significantly higher daily urinary chromium excretion compared to those given chromium chloride. nih.gov While urinary excretion is the main pathway for absorbed chromium, unabsorbed chromium is eliminated through the feces. cabidigitallibrary.org Therefore, fecal excretion is inversely related to absorption efficiency. In the context of this compound's high bioavailability, it is expected that a smaller proportion of ingested chromium would be excreted in the feces compared to less absorbable forms. However, detailed studies specifically quantifying fecal excretion of chromium from this compound in animal models are limited. nih.govnih.govresearchgate.net

Factors Influencing this compound Bioavailability

The bioavailability of this compound can be influenced by several factors, including the composition of the diet and the presence of other trace elements.

Research in rats has shown that a high-fat diet can impact chromium metabolism. In some studies, a high-fat diet was associated with decreased liver chromium concentrations, an effect that was partially reversed by supplementation with this compound. researchgate.netresearchgate.net This suggests that dietary fat content can modulate the body's handling of chromium. Furthermore, the presence of certain dietary components can interfere with chromium absorption. For example, one study noted that mixing some chromium complexes with starch could block chromium absorption. nih.govresearchgate.net

The interaction with other trace elements is also a consideration. While specific studies on the interaction of trace elements with this compound are scarce, the general absorption of chromium is known to be influenced by other minerals. For instance, there is evidence of competition between chromium and iron for binding to transferrin, a key transport protein in the blood. agriculturejournals.cz High dietary levels of other minerals, such as zinc and iron, could potentially compete with chromium for absorption, although this has not been extensively studied specifically for this compound. nih.govsigmaaldrich.com

Molecular Mechanisms of Action in in Vitro and Animal Models

Modulation of Cellular Signaling Pathways

Chromium histidinate orchestrates a series of changes within key cellular signaling networks that are fundamental to metabolic regulation. Its effects are most pronounced in pathways governing the body's response to insulin (B600854) and cellular energy status.

Insulin Signaling Cascade Enhancement

One of the primary mechanisms of this compound involves the potentiation of the insulin signaling cascade. Research in animal models demonstrates that supplementation with this compound can lead to an increased expression of Insulin Receptor Substrate-1 (IRS-1). nih.govnih.govacs.org IRS-1 is a critical docking protein that, upon insulin receptor activation, initiates a cascade of downstream signaling events.

Following the activation of IRS-1, the pathway proceeds through Phosphoinositide 3-kinase (PI3K) and the protein kinase Akt (also known as Protein Kinase B). isom.canih.gov Chromium has been shown to positively influence this axis, leading to the phosphorylation and activation of Akt. isom.ca This activation is a pivotal step that triggers the translocation of glucose transporters to the cell surface, a crucial event for glucose uptake. isom.ca Studies on rats fed a high-fat diet showed that those supplemented with this compound had significantly increased expression of IRS-1 in both muscle and liver tissues, suggesting an enhanced sensitivity to insulin signaling. nih.govnih.gov

Table 1: Effect of this compound on Insulin Signaling Proteins in Rats

Protein Tissue Effect of this compound Supplementation Reference
IRS-1 Muscle, Liver Increased expression nih.govnih.govacs.org

AMP-Activated Protein Kinase (AMPK) Pathway Activation and Glucose Uptake Regulation

Independent of, yet complementary to, the insulin signaling pathway, chromium compounds have been shown to activate 5' AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK acts as a cellular energy sensor, becoming activated when the ratio of AMP to ATP increases, signifying a low-energy state. researchgate.net

Activation of AMPK by trivalent chromium stimulates glucose uptake and can also play a role in cholesterol synthesis. nih.govnih.gov Studies using chromium picolinate (B1231196) in L6 skeletal muscle myotubes demonstrated that chromium treatment increased AMPK signaling. researchgate.net Mechanistically, siRNA-mediated depletion of AMPK was found to abolish the protective effects of chromium on glucose transport regulation, confirming the pathway's importance. researchgate.net This suggests that this compound may help maintain cellular energy balance and glucose homeostasis by directly engaging this key metabolic regulator.

Effects on Glucose Transporter 4 (GLUT4) Translocation

The translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane is the rate-limiting step for insulin-mediated glucose uptake into muscle and fat cells. Trivalent chromium has been shown to mobilize GLUT4 to the plasma membrane. frontiersin.orgresearchgate.net

Interestingly, research indicates that this effect may occur through a mechanism that is independent of the classical insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, and Akt. frontiersin.org Instead, chromium's action on GLUT4 trafficking is closely linked to its effects on membrane cholesterol. frontiersin.orgfrontiersin.org By reducing plasma membrane cholesterol, chromium appears to increase membrane fluidity, which facilitates the movement and incorporation of GLUT4-containing vesicles into the cell membrane, thereby enhancing insulin-stimulated glucose transport. frontiersin.org

Regulation of Endoplasmic Reticulum (ER) Stress Pathways

Emerging evidence points to a role for chromium in mitigating endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded or misfolded proteins disrupts ER function and is implicated in the development of insulin resistance. nih.gov In animal models of obesity, the levels of key ER stress markers, such as phosphorylated pancreatic ER kinase (PERK) and inositol-requiring enzyme-1 (IRE-1), are often elevated. nih.gov

A significant finding from one study showed that oral supplementation with chromium markedly reduced the levels of these ER stress markers in obese mice. nih.gov Furthermore, in vitro experiments using cultured muscle cells demonstrated that pretreating the cells with chromium provided a concentration-dependent inhibition of chemically-induced ER stress. nih.gov This suggests that this compound may help preserve cellular function and improve insulin sensitivity by alleviating the burden on the protein-folding machinery within the ER, though the precise molecular mechanism for this effect is still under investigation.

Influence on Cellular Metabolism

Beyond its impact on signaling cascades, this compound directly influences fundamental metabolic processes at the cellular level, particularly those related to lipid composition and membrane dynamics.

Cholesterol Homeostasis and Membrane Fluidity Modulation

A novel and significant mechanism of chromium action involves the modulation of cellular cholesterol. frontiersin.org Studies on 3T3-L1 adipocytes have revealed that treatment with trivalent chromium leads to a decrease in plasma membrane cholesterol content. frontiersin.orgfrontiersin.org

This reduction in cholesterol has a direct biophysical consequence: it increases the fluidity of the cell membrane. Cholesterol's rigid structure typically reduces the movement of phospholipid fatty acid chains, but its depletion allows for greater mobility. frontiersin.org This increased membrane fluidity is believed to be a key factor in enhancing the translocation and fusion of GLUT4 vesicles with the plasma membrane. frontiersin.org In fact, experiments have shown that adding cholesterol back to the plasma membrane negates the beneficial effects of chromium on both GLUT4 mobilization and insulin-stimulated glucose uptake. frontiersin.org These findings highlight a critical link between chromium, lipid metabolism, and glucose transport, positioning membrane fluidity as a key target of chromium's action.

Table 2: Summary of Molecular Mechanisms of this compound

Pathway/Process Key Molecular Target Observed Effect Functional Outcome
Insulin Signaling IRS-1, PI3K, Akt Upregulation and activation Enhanced insulin sensitivity
Energy Sensing AMPK Activation Increased glucose uptake
Glucose Transport GLUT4 Increased translocation to plasma membrane Improved glucose uptake
ER Stress PERK, IRE-1 Attenuation of stress markers Reduced cellular stress

| Lipid Metabolism | Plasma Membrane Cholesterol | Decreased levels | Increased membrane fluidity |

Sterol Regulatory Element-Binding Protein (SREBP) Modulation

Research into the molecular mechanisms of this compound has illuminated its role in modulating the expression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). SREBPs are crucial transcription factors that regulate the synthesis of cholesterol and fatty acids in the body. In animal models with non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, chromium supplementation has been observed to downregulate the mRNA expression of SREBP-1. nih.gov This transcription factor is pivotal in the lipogenesis pathway, which involves the synthesis of fatty acids and triglycerides.

Furthermore, studies on related chromium compounds like chromium picolinate have shown activation of 5'-AMP-activated protein kinase (AMPK). nih.gov AMPK activation is known to suppress the expression of SREBP, which would consequently lead to a decrease in cellular cholesterol synthesis. nih.gov By downregulating SREBP-1, chromium compounds can influence the enzymes responsible for producing cholesterol and fatty acids, thereby playing a role in lipid homeostasis. nih.gov

Inhibition of Hepatic Fatty Acid and Sterol Synthesis

This compound has been identified as a compound that can inhibit the synthesis of fatty acids and sterols in the liver. google.comgoogle.com This mechanism is closely linked to its modulation of SREBP-1, the key transcriptional regulator for the genes involved in lipogenesis and cholesterogenesis. nih.gov The inhibition of these synthetic pathways is a significant area of investigation, particularly in the context of metabolic health. By reducing the liver's production of fatty acids and sterols, this compound may help manage the accumulation of lipids in hepatic tissue. google.comgoogle.com

Antioxidant and Anti-inflammatory Mechanisms

This compound exhibits notable antioxidant and anti-inflammatory properties through various molecular pathways. These mechanisms contribute to its protective effects against cellular damage and inflammation.

Reduction of Oxidative Stress Markers (e.g., lipid peroxidation, glutathione (B108866) levels)

This compound has demonstrated efficacy in reducing markers of oxidative stress. In studies involving rats fed a high-fat diet, supplementation with this compound led to a decrease in serum malondialdehyde (MDA) concentrations, a key indicator of lipid peroxidation. nih.gov Similarly, research in cats showed that this compound supplementation tended to lower levels of 8-isoprostane, another marker of oxidative stress. nih.gov

Furthermore, chromium supplementation has been shown to enhance the body's antioxidant defenses by increasing levels of reduced glutathione (GSH), one of the most important endogenous antioxidants. frontiersin.orgimrpress.com A meta-analysis of randomized clinical trials concluded that chromium supplementation resulted in a significant increase in GSH levels. imrpress.com Other studies have also noted that various forms of trivalent chromium can inhibit lipid peroxidation. researchgate.net

Impact of this compound on Oxidative Stress Markers

Oxidative Stress MarkerEffect Observed with this compound SupplementationStudy Model
Malondialdehyde (MDA)DecreasedRats on a high-fat diet nih.gov
8-isoprostaneTended to decreaseCats nih.gov
Glutathione (GSH)Increased (with general chromium supplementation)Meta-analysis of human trials imrpress.com

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, CRP)

This compound plays a role in modulating the levels of several pro-inflammatory cytokines. Supplementation with chromium has been shown to lower the blood levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP). researchgate.netnih.gov

A meta-analysis of randomized controlled trials found that chromium supplementation significantly reduced serum high-sensitivity C-reactive protein (hs-CRP) and TNF-α. nih.govresearchgate.netresearchgate.net While the reduction in IL-6 was not statistically significant in this meta-analysis, other studies have reported decreases in this cytokine. researchgate.netnih.govresearchgate.netresearchgate.net These findings suggest that chromium compounds can mitigate inflammatory responses, which are often associated with chronic metabolic conditions.

Effect of Chromium Supplementation on Pro-inflammatory Cytokines

CytokineEffect of Chromium SupplementationSource
hs-CRPSignificantly ReducedMeta-analysis nih.govresearchgate.netresearchgate.net
TNF-αSignificantly ReducedMeta-analysis nih.govresearchgate.netresearchgate.net
IL-6Insignificantly Reduced / DecreasedMeta-analysis nih.govresearchgate.netresearchgate.net / Animal Studies researchgate.net

Activation of Nuclear Factor-E2-Related Factor-2 (Nrf2) Pathway

This compound has been found to activate the Nuclear Factor-E2-Related Factor-2 (Nrf2) pathway, a critical signaling cascade for cellular antioxidant defense. nih.gov In animal models of diabetic nephropathy, this compound treatment induced an increase in Nrf2 levels. nih.gov The Nrf2 pathway regulates the expression of numerous antioxidant and cytoprotective genes, and its activation by this compound suggests a key mechanism for its protective effects against oxidative stress. nih.govmdpi.com Studies comparing different forms of chromium have suggested that this compound is more effective than chromium picolinate in increasing Nrf2 expression in the brain and kidney of diabetic rats. nih.govresearchgate.netmerckmillipore.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway

A significant anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and it is a key regulator of the inflammatory response.

Studies have consistently shown that this compound supplementation can inhibit the activation of NF-κB. In diabetic rats, this compound significantly decreased elevated kidney NF-κB p65 subunit levels and was more effective than chromium picolinate in this regard. nih.gov Similar inhibitory effects on NF-κB have been observed in the brain and liver tissues of rats on a high-fat diet, with the this compound group showing the lowest levels of NF-κB expression. nih.govresearchgate.netmerckmillipore.com In exercise-trained rats, this compound, both alone and in combination with biotin, significantly decreased the expression of NF-κB in liver and muscle tissues. tandfonline.com This inhibition of the NF-κB pathway underscores the potent anti-inflammatory action of this compound. nih.govresearchgate.net

Interactions with Macromolecules and Cellular Components

DNA Interactions and Adduct Formation (e.g., Cr(III)-DNA complexes, ternary adducts with thiols/amino acids)

The interaction of chromium(III) with DNA is a complex process that can lead to the formation of various adducts, potentially contributing to genotoxic effects. While hexavalent chromium [Cr(VI)] is recognized as the primary carcinogenic form due to its ability to enter cells, its intracellular reduction to trivalent chromium [Cr(III)] is what leads to DNA-reactive species nih.govdocumentsdelivered.com.

Studies have investigated the formation of both binary Cr(III)-DNA complexes and ternary adducts involving small biological molecules like amino acids or thiols. Research into "prereacted" this compound and its interaction with DNA revealed that it does not form the ternary Cr(III)-histidine-DNA complexes as previously suggested. Instead, the products are this compound complexes that bind weakly to the minor groove of the DNA nih.gov. These weakly bound adducts are not considered responsible for the significant mutagenic properties ascribed to more stable ternary adducts nih.gov.

In contrast, other studies have explored the formation of ternary adducts with different small molecules. For instance, reacting a pre-formed mixture of Cr(III) and cysteine with DNA resulted in a potential ternary complex, as indicated by the co-localization of radiolabeled cysteine with DNA nih.gov. Similarly, the interaction of "chromium ascorbate" with DNA has been reported to cause cross-linking of ascorbate to the DNA, suggesting the formation of ternary Cr-DNA-ascorbate adducts nih.gov. The formation of these adducts can be influenced by reaction conditions and the specific ligands involved nih.gov.

The binding of Cr(III) to DNA can also occur through the generation of reactive oxygen species. Fenton-like reactions involving Cr(III) and hydrogen peroxide can produce hydroxyl radicals, which in turn can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) scitepress.org.

Influence on DNA Replication Fidelity and Polymerase Processivity

DNA-bound chromium(III) has been shown to significantly alter the mechanics of DNA replication. In vitro studies have demonstrated that low concentrations of Cr(III) bound to a DNA template can increase the rate of DNA replication by polymerase I (Klenow fragment) by more than six-fold documentsdelivered.com. This acceleration is accompanied by a notable increase in the enzyme's processivity—its ability to catalyze consecutive nucleotide incorporations without dissociating from the template documentsdelivered.comacs.org.

However, this enhanced processivity comes at the cost of accuracy. The presence of Cr(III)-DNA adducts leads to a significant decrease in the fidelity of DNA replication nih.govdocumentsdelivered.com. The mutation frequency can be 2 to 13 times higher than spontaneous rates, with the types of errors including single nucleotide substitutions, insertions, and deletions nih.gov. Single nucleotide substitutions are the most common mutations observed, occurring primarily at GC base pairs nih.gov. These Cr(III)-induced lesions impede the normal function of DNA polymerases, contributing to replication errors nih.gov. This suggests that even low levels of DNA-bound Cr(III) may contribute to mutagenesis by altering the kinetics and fidelity of the replication process documentsdelivered.com.

Protein Glycosylation Inhibition

Trivalent chromium has been shown to inhibit the non-enzymatic glycosylation of proteins, a process implicated in the complications of diabetes. In a study using erythrocytes as a model, treatment with chromium chloride prevented the increase in protein glycosylation that was induced by high glucose levels nih.gov. This inhibitory effect appears to be linked to chromium's antioxidative properties, as it also prevented increases in oxidative stress nih.govnih.gov. By reducing the formation of advanced glycation end-products (AGEs), chromium may help mitigate cellular damage associated with hyperglycemia nih.gov. This provides a potential mechanism by which chromium supplementation could impact conditions associated with high blood sugar nih.govnih.gov.

Effects on Gene Expression Profiles (e.g., antioxidant, DNA-repair genes)

This compound has been demonstrated to modulate the expression of various genes involved in glucose metabolism, lipid metabolism, and inflammation. In animal models, supplementation with this compound has been shown to significantly alter the expression levels of key regulatory proteins.

For instance, in rats fed a high-fat diet, this compound supplementation, particularly in combination with biotin, led to significant increases in the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and insulin receptor substrate 1 (IRS-1) in both the liver and muscle tandfonline.comnih.gov. Concurrently, it significantly decreased the expression of the pro-inflammatory protein nuclear factor-kappa B (NF-κB) in these tissues tandfonline.comnih.gov. In diabetic rats, this compound supplementation was found to improve the expression of glucose transporter 1 (GLUT1) and glucose transporter 3 (GLUT3) in the retina nih.gov.

Clinical studies have also observed these effects. In infertile women with Polycystic Ovary Syndrome (PCOS), chromium supplementation for eight weeks resulted in a significant upregulation in the gene expression of PPAR-γ, glucose transporter 1 (GLUT-1), and the low-density lipoprotein receptor (LDLR) nih.gov. It also downregulated the expression of the inflammatory marker interleukin-1 (IL-1) nih.gov.

The following table summarizes the effects of this compound and related chromium compounds on the expression of selected genes based on findings from various studies.

Gene/ProteinTissue/Cell TypeModelEffect of Chromium SupplementationReference
PPAR-γ Liver, MuscleExercise-trained ratsUpregulation tandfonline.com
IRS-1 Liver, MuscleExercise-trained ratsUpregulation tandfonline.com
NF-κB Liver, MuscleExercise-trained ratsDownregulation tandfonline.com
PPAR-γ PBMCsWomen with PCOSUpregulation nih.gov
GLUT-1 PBMCsWomen with PCOSUpregulation nih.gov
LDLR PBMCsWomen with PCOSUpregulation nih.gov
IL-1 PBMCsWomen with PCOSDownregulation nih.gov
GLUT1 RetinaDiabetic ratsUpregulation nih.gov
GLUT3 RetinaDiabetic ratsUpregulation nih.gov

Proposed Biological Roles of this compound (e.g., chromodulin cofactor)

The primary proposed biological role of trivalent chromium, the form found in this compound, is as a cofactor in an insulin amplification mechanism mediated by the oligopeptide chromodulin researchgate.net. Chromodulin, also known as low-molecular-weight chromium-binding substance (LMWCr), is composed of aspartate, cysteine, glutamate, and glycine residues nih.govwikipedia.org.

The proposed mechanism begins when insulin binds to its receptor on the cell surface, triggering a conformational change that activates the receptor's tyrosine kinase activity. This binding also stimulates the movement of chromium from the blood into insulin-sensitive cells. Inside the cell, four trivalent chromium ions bind to apochromodulin (the chromium-free form of the oligopeptide) to form holochromodulin (the active, chromium-bound form) researchgate.netwikipedia.org. This chromium-saturated holochromodulin then binds to the insulin receptor, further activating its kinase activity and amplifying the insulin signal nih.govresearchgate.net. This amplification is thought to enhance downstream signaling pathways, leading to improved glucose uptake and metabolism nih.govwikipedia.orgnih.gov.

Chromodulin is highly specific for Cr(III), and other metal ions are not able to substitute for it in activating the insulin receptor wikipedia.org. This autoamplification mechanism positions chromium, and by extension this compound as a bioavailable source, as an important component in maintaining normal glucose tolerance and insulin function researchgate.netnih.gov.

In Vitro and in Vivo Model Systems for Research

Cell-Based System Applications (e.g., H9c2 myoblasts, 3T3-L1 adipocytes, human keratinocytes, erythrocytes, CHO cells)

In vitro cell-based systems are fundamental tools for dissecting the molecular pathways affected by chromium histidinate.

H9c2 Myoblasts: The H9c2 cell line, derived from embryonic rat ventricular tissue, is a widely utilized in vitro model for cardiovascular research. mdpi.comfrontiersin.org These cells are employed to study various aspects of heart function, disease mechanisms, and drug responses due to their ability to differentiate into cardiomyocyte-like cells. mdpi.comfrontiersin.orgrsc.org While chromium supplementation has been studied for its potential to mitigate cardiovascular risk factors, research specifically investigating the direct effects of this compound on H9c2 myoblasts is not extensively documented in the available literature. nih.govprimalqueen.com Untargeted metabolomics studies on H9c2 cells have identified histidine metabolism as a relevant pathway, suggesting the cell line's appropriateness for future research on this compound. nih.gov

3T3-L1 Adipocytes: The 3T3-L1 cell line is a key model for studying adipogenesis and glucose metabolism. Research indicates that chromium complexes can enhance insulin-stimulated glucose transport in these cells. nih.gov Some studies suggest that chromium may mobilize the glucose transporter GLUT4 to the plasma membrane, potentially through a mechanism involving membrane cholesterol regulation, which could be independent of core insulin (B600854) signaling proteins like IRS-1 or Akt in this in vitro setting. nih.gov

Human Keratinocytes: Studies using the HaCaT human keratinocyte cell line have explored the antioxidant properties of this compound. In one study, pre-incubation with this compound protected HaCaT cells from oxidative stress induced by hydrogen peroxide. nih.gov This protective effect was associated with the upregulation of antioxidant-related transcripts, including glutathione (B108866) synthetase, heme oxygenase 2, and peroxiredoxin 4. nih.gov

Erythrocytes: Specific research detailing the direct application of this compound in studies using erythrocytes as a primary model system is limited in the reviewed scientific literature.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a standard model for genetic and toxicity screening. wikipedia.org While research has utilized CHO cells to investigate chromosome damage potentially caused by other chromium complexes like chromium picolinate (B1231196), specific studies focusing on the genotoxic or metabolic effects of this compound using this cell line are not prominently featured in the searched literature. researchgate.netnih.gov CHO cells have also been used to establish models of resistance to other forms of chromium, such as hexavalent chromium, by examining defects in cellular transport systems. nih.gov

Cell LineModel System ForKey Research Findings Related to Chromium CompoundsReference
H9c2 Myoblasts Cardiovascular research, cardiac myoblast biologyA relevant model for studying cardiac physiology; histidine metabolism is an identified pathway. Direct studies with this compound are not widely documented. mdpi.comnih.gov
3T3-L1 Adipocytes Adipogenesis, glucose metabolism, insulin sensitivityChromium complexes enhance insulin-stimulated glucose transport and mobilize GLUT4. This may occur via regulation of membrane cholesterol. nih.govresearchgate.net
Human Keratinocytes (HaCaT) Skin biology, oxidative stressThis compound protects against hydrogen peroxide-induced oxidative stress and upregulates antioxidant gene expression (e.g., glutathione synthetase, heme oxygenase 2). nih.gov
CHO Cells Genotoxicity, nutrient and toxicity screeningUsed to assess chromosomal damage from other chromium forms (e.g., picolinate, hexavalent chromium). Specific data on this compound is limited. researchgate.netnih.govnih.gov

Animal Model Applications

Animal models are crucial for understanding the systemic effects of this compound on metabolism and physiology in a whole-organism context.

Rodent models of obesity and type 2 diabetes are frequently used to evaluate this compound. In rats fed a high-fat diet (HFD), this compound supplementation has been shown to reduce serum glucose levels. nih.gov Studies have demonstrated that in diabetic rats, this compound can modulate key inflammatory and antioxidant pathways. For instance, it has been observed to decrease the expression of nuclear factor-kappa B (NF-κB) and increase the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) in the liver and brain. researchgate.netresearchgate.net These changes suggest a protective role against inflammation and oxidative stress associated with metabolic disease. researchgate.netnih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, this compound was found to be more effective than chromium picolinate at reducing NF-κB and increasing Nrf2 expression in the brain. researchgate.net Furthermore, in a rat model of diabetic retinopathy, the compound helped maintain normal retinal tissue appearance and improved levels of glucose transporters GLUT1 and GLUT3. springermedizin.de

The fruit fly, Drosophila melanogaster, serves as a valuable model for studying the effects of nutritional supplementation on physiology and development. Research has shown that chromium-histidine complex can enhance reproductive health and development in Drosophila. nih.govresearchgate.net Specific findings include increased fecundity and fertility, improved egg-to-adult viability, and shortened larval and pupal development times. nih.gov Mechanistically, these improvements were linked to a reduction in lipid peroxidation and an upregulation of antioxidant enzymes such as catalase, glutathione-S-transferase, and superoxide (B77818) dismutase. nih.gov Similar beneficial effects on reproduction and development have been noted with other chromium-amino acid complexes in this model. frontiersin.orgnih.gov

Chromium supplementation is studied in avian models, particularly in the context of mitigating the effects of stress. kemin.comscialert.net Organic chromium sources are known to improve the immune status and efficient utilization of nutrients in poultry under stress. kemin.comkemin.com In heat-stressed Japanese quails, this compound supplementation has been shown to ameliorate productivity, reduce oxidative stress, and inhibit the expression of heat-shock proteins.

The effects of this compound have also been investigated in felines. nih.govnih.gov In a study involving healthy cats fed a high-carbohydrate, high-fat diet to challenge their glucose metabolism, supplementation with this compound did not significantly improve glucose or lipid metabolism, nor did it affect markers of oxidative stress. nih.govnih.govresearchgate.net While chromium serum levels increased in the treatment group, there were no beneficial changes observed in key metabolic parameters compared to the control group. nih.gov This contrasts with findings in some rodent models where metabolic improvements are more consistently reported. nih.gov

Animal ModelCondition/ContextKey Research Findings for this compoundReference
Rodents (Rats) High-Fat Diet (HFD) & Streptozotocin (STZ)-Induced DiabetesReduces serum glucose; modulates NF-κB, Nrf2, and HO-1 pathways in liver and brain; protects against oxidative stress and inflammation. nih.govresearchgate.netresearchgate.net
Insect (Drosophila melanogaster) Physiological & Developmental StudiesEnhances fecundity, fertility, and viability; shortens development time; reduces lipid peroxidation and upregulates antioxidant enzymes. nih.govresearchgate.net
Avian (Japanese Quail) Heat StressImproves productivity; reduces oxidative stress markers; inhibits heat-shock protein expression.
Mammalian (Cat) High-Carbohydrate, High-Fat DietDid not significantly improve glucose metabolism, lipid profiles, or oxidative stress markers in healthy cats under these specific conditions. nih.govnih.govresearchgate.net

Discrepancies and Commonalities in In Vitro versus In Vivo Mechanistic Findings

When comparing findings from cell-based and whole-animal studies, both common themes and notable discrepancies emerge, providing a more complete picture of this compound's biological action.

A primary commonality is the role of chromium in modulating pathways related to glucose metabolism and insulin function. Both in vitro and in vivo studies consistently show that chromium can improve glucose transport. nih.govspringermedizin.de For example, work in 3T3-L1 adipocytes shows enhanced glucose transporter trafficking, a finding that aligns with in vivo observations of improved glucose tolerance in rodent models. nih.govnih.gov

However, discrepancies in the precise molecular mechanisms have been noted. Some in vitro studies suggest that chromium's ability to move GLUT4 to the cell surface may be independent of the classical insulin signaling pathway (e.g., not involving IRS-1 or Akt). nih.gov Instead, a mechanism involving changes in cell membrane fluidity and cholesterol homeostasis has been proposed. nih.gov In contrast, many in vivo studies in rodent models of metabolic dysfunction clearly demonstrate that this compound supplementation leads to the modulation of insulin signaling proteins like IRS-1 and inflammatory regulators such as NF-κB. researchgate.netnih.govhealthline.com

These differences highlight the complexity of translating cellular-level findings to a whole-organism context. In vivo, the metabolic effects are the result of an intricate interplay between multiple organ systems (e.g., liver, muscle, adipose tissue, brain), which cannot be fully replicated in a single cell line. researchgate.net Furthermore, the effects of chromium supplementation can be highly dependent on the baseline metabolic state of the model system; benefits are often more pronounced in models of insulin resistance or diabetes compared to healthy controls. nih.govresearchgate.net

Advanced Analytical Techniques for Chromium Speciation in Biological Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in chromium speciation, relying on the interaction of electromagnetic radiation with chromium atoms or molecules to provide quantitative and structural information.

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the total chromium concentration in a sample. In flame AAS, a liquid sample is nebulized into a flame, where it is atomized. A light beam from a chromium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state chromium atoms is proportional to the chromium concentration. For higher sensitivity and lower detection limits, Graphite (B72142) Furnace AAS (GFAAS) is employed, where a small sample volume is heated in a graphite tube to achieve atomization. researchgate.net Speciation analysis using AAS often requires a pre-separation step; for instance, Cr(III) can be selectively coprecipitated, leaving Cr(VI) in the solution for measurement. researchgate.netslideshare.net Methods have been developed to determine chromium in foodstuffs by digesting the organic matter, oxidizing chromium to Cr(VI), extracting it with an organic solvent, and then performing analysis by flame absorption spectroscopy. exlibrisgroup.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) offers another robust method for total chromium determination. In this technique, the sample is introduced into an argon plasma, which reaches temperatures of up to 10,000 K. The intense heat excites chromium atoms to higher energy levels, and as they relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of chromium in the sample. Like AAS, when used for speciation, ICP-OES must be coupled with a separation technique like chromatography. researchgate.net

UV-Vis Spectroscopy is a common and cost-effective method, particularly for the quantification of Cr(VI). The standard method involves the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution. jocpr.com This reaction forms a highly colored magenta complex with a maximum absorbance at approximately 540 nm. jocpr.com To determine Cr(III) or total chromium, a pre-oxidation step is necessary to convert all chromium into the Cr(VI) state before the reaction with DPC. slideshare.net For a sample containing chromium histidinate, this method could be used to determine total chromium after an oxidation step, with Cr(III) content being calculated by subtracting the initially measured Cr(VI) from the total.

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying paramagnetic species, which includes Cr(III) due to its unpaired electrons (a d³ configuration). acs.org It is not applicable to diamagnetic Cr(VI). ESR spectroscopy provides detailed information about the electronic structure and coordination environment of the Cr(III) ion in complexes like this compound. acs.orgslideshare.net The technique measures the absorption of microwave radiation by an unpaired electron in an external magnetic field. The resulting spectrum's characteristics, such as the g-value and hyperfine splitting, are sensitive to the symmetry of the complex and the nature of the ligands bound to the chromium ion. acs.orgacs.org Studies on various Cr(III) complexes, including aquated ions and those with other organic ligands, show that ESR can elucidate the spin state and structural distortions, providing insights into the local environment of the chromium center. youtube.comnih.gov

Mass Spectrometry (MS) , particularly Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is a premier technique for trace element analysis due to its exceptional sensitivity and low detection limits. usda.gov It measures the mass-to-charge ratio of ions, allowing for the quantification of total chromium at very low concentrations. For speciation, ICP-MS is used as a highly sensitive detector coupled with a separation technique like HPLC. slideshare.netusda.gov This hyphenated approach allows for the separation of different chromium complexes, like this compound, followed by their elemental quantification. slideshare.net

Chromatographic Separation Techniques

Chromatography is essential for separating different chromium species from a complex biological matrix before their quantification.

High-Performance Liquid Chromatography (HPLC) is the most common separation technique for chromium speciation. usda.gov Depending on the nature of the chromium complexes, different HPLC modes can be used. Ion-exchange chromatography is frequently employed to separate the cationic Cr(III) from the anionic Cr(VI) (as chromate, CrO₄²⁻). acs.orgrsc.org For instance, a method using a Dionex IonPac CS5A column can be used to separate Cr(III) and Cr(VI) in a single injection, with subsequent detection via UV-Vis absorbance after derivatization. acs.org In the context of this compound, which is a neutral or cationic complex, HPLC could separate it from anionic species and potentially from other Cr(III) complexes based on differences in size or charge.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. usda.gov The most advanced application for chromium speciation is HPLC-ICP-MS. slideshare.netusda.gov This setup allows for the separation of various chromium species present in a sample, which are then introduced directly into the plasma source of the ICP-MS for elemental detection. This provides a precise quantification of the chromium content in each separated fraction. This technique is capable of distinguishing and quantifying different Cr(III) complexes, which would be crucial for studying the specific metabolic fate of this compound in biological systems.

A study on thin-layer chromatography demonstrated the ability to separate Cr(III) and Cr(VI) using L-histidine as part of the mobile phase, highlighting the interaction between histidine and chromium ions in a chromatographic context. nahrainuniv.edu.iq

Electrochemical Methods

Electrochemical techniques offer a sensitive and often low-cost alternative for chromium speciation analysis. These methods measure the electrical response (e.g., current) of an analyte to an applied potential.

Voltammetry is the most widely used electrochemical method for this purpose. researchgate.net Techniques like Differential Pulse Cathodic Stripping Voltammetry (DPCSV) can achieve very low detection limits. malvernpanalytical.com Speciation analysis is possible because Cr(VI) and Cr(III) have different electrochemical behaviors. Typically, Cr(VI) is reduced at a specific potential, while Cr(III) can be complexed and then measured. The development of chemically modified electrodes has significantly enhanced the selectivity and sensitivity of voltammetric methods. nih.gov For example, electrodes modified with materials like graphene or gold nanoparticles can pre-concentrate chromium ions at the electrode surface, lowering the detection limit. mzu.edu.innih.gov A biosensor using a carbon paste electrode modified with the bacterium Sphingopyxis macrogoltabida has been shown to detect both Cr(VI) and Cr(III) ions down to the 1 x 10⁻⁹ M and 1 x 10⁻⁷ M levels, respectively, using DPCSV. malvernpanalytical.com Such methods could be adapted to study the electrochemical properties of this compound and its interactions in biological fluids.

Microcalorimetry for Energetic Studies of Complex Formation

Microcalorimetry is a powerful thermodynamic technique used to measure the heat changes associated with biochemical reactions, including the formation of metal-ligand complexes.

Isothermal Titration Calorimetry (ITC) is a type of microcalorimetry that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov In a typical ITC experiment, a solution of a ligand (e.g., histidine) is titrated into a sample cell containing the metal ion (e.g., Cr(III)). The instrument directly measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon complex formation. nih.gov

The resulting data can be analyzed to determine the key thermodynamic parameters of the binding event:

Binding Affinity (K_D) : Measures the strength of the interaction.

Stoichiometry (n) : Reveals the ratio of ligand to metal in the complex.

Enthalpy (ΔH) : The heat change associated with bond formation. nih.gov

Entropy (ΔS) : The change in disorder of the system upon binding. nih.gov

While specific ITC studies on this compound are not widely published, the technique has been extensively used to study the formation of other metal-amino acid and peptide complexes, such as those involving copper(II) and nickel(II). nih.gov By applying ITC, researchers can understand the forces driving the formation of the this compound complex, whether it is enthalpically driven (strong bond formation) or entropically driven (favorable changes in disorder, such as the release of water molecules). nih.govnih.gov Other calorimetric techniques, like bomb calorimetry, have been used to determine the standard enthalpy of formation for other Cr(III) complexes, such as tris(acetylacetonato)chromium(III).

Biomarker Analysis in Biological Samples

To understand the biological effects of this compound, researchers analyze its impact on specific molecular biomarkers within cells and tissues, particularly those related to signaling pathways and oxidative stress.

Western Blotting for Signaling Proteins is a core technique used to detect and quantify specific proteins in a sample. In studies involving this compound, Western blotting has been used to assess its impact on proteins involved in insulin (B600854) signaling and inflammatory pathways. For instance, research on diabetic rats has shown that this compound supplementation can modulate the expression levels of key proteins. The general procedure involves separating proteins from tissue extracts by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. Densitometric analysis of the resulting bands allows for quantification of the protein levels.

Proteins analyzed in studies with chromium complexes include:

Nuclear Factor-kappa B (NF-κB) : A protein complex that controls transcription of DNA and is involved in the inflammatory response.

Inhibitor of kappa B (IκBα) : A protein that inhibits NF-κB.

Nuclear factor erythroid 2-related factor 2 (Nrf2) : A transcription factor that regulates the expression of antioxidant proteins.

Heat-Shock Proteins (HSP60 and HSP70) : Chaperone proteins that are expressed in response to cellular stress.

Oxidative Stress Markers are molecules that are measured to assess the level of oxidative damage in a biological system. This compound has been studied for its potential antioxidant effects. nahrainuniv.edu.iq These effects are quantified by measuring established biomarkers of oxidative stress.

A key marker is Malondialdehyde (MDA) , a product of lipid peroxidation that serves as an indicator of oxidative damage to cell membranes. Studies have shown that supplementation with this compound can significantly lower the concentration of MDA in the kidney and serum of diabetic rats, indicating a reduction in oxidative stress. Other markers include 8-isoprostane, another indicator of lipid peroxidation, and protein carbonyls, which signal oxidative damage to proteins. usda.gov

Interactive Data Table: Effect of this compound (CrHis) on Renal Oxidative Stress Markers in Diabetic Rats Data synthesized from research findings where diabetic rats (HFD/STZ-induced) were compared to a control group and a diabetic group treated with CrHis.

MarkerControl GroupDiabetic Group (Untreated)Diabetic Group + CrHisEffect of CrHis
Malondialdehyde (MDA) NormalIncreasedDecreasedReduction in Lipid Peroxidation
8-isoprostane NormalIncreasedDecreasedReduction in Lipid Peroxidation
HSP70 Expression Basal LevelIncreasedDecreasedReduction in Cellular Stress

Future Directions and Emerging Research Avenues

Investigation of Novel Chromium-Histidinate Analogues with Enhanced Biological Activity

The development of new chromium-containing compounds is a primary focus of ongoing research, aimed at creating analogues with improved absorption and greater biological efficacy. google.com Scientists are exploring the synthesis of novel chromium (III)-based compounds and other derivatives to enhance their therapeutic properties. nih.govphcogrev.com The core idea is that structural modifications to the chromium-histidinate complex or the development of entirely new chromium complexes could lead to molecules with superior performance compared to existing forms. google.comresearchgate.net

Research has already demonstrated that a novel chromium-histidine complex exhibits significantly better absorption in mammals than other commercially available chromium supplements like chromium picolinate (B1231196) and chromium chloride. google.comusda.gov This enhanced absorption is a key driver for investigating new analogues, as improved bioavailability can directly translate to greater biological activity. google.com Studies on the fruit fly, Drosophila melanogaster, have utilized a chromium-histidine complex, [Cr(hist)₃], to explore effects on reproductive success and oxidative stress, indicating its utility as a model compound for studying the physiological effects of such complexes. nih.gov The synthesis and evaluation of new analogues are informed by a structure-activity relationship approach, where modifications are systematically made and tested to identify the most effective molecular configurations. phcogrev.com

Table 1: Comparison of Absorption for Different Chromium Complexes

Chromium CompoundAverage Chromium Absorbed (mcg)Relative Absorption Enhancement
Chromium-Histidine Complex3.1 mcg usda.govBaseline
Chromium Picolinate1.8 mcg usda.govSignificantly lower than Histidine complex
Chromium Chloride0.4 mcg usda.govSignificantly lower than Histidine complex
Chromium Polynicotinate0.2 mcg usda.govSignificantly lower than Histidine complex

Advanced Multi-Omics Approaches in Chromium Histidinate Research (e.g., nutrigenomics, epigenomics)

To unravel the complex biological impact of this compound, researchers are turning to advanced multi-omics approaches. mdpi.comnih.gov These technologies allow for a holistic, system-wide view of molecular changes, moving beyond the study of single molecules or pathways. nih.gov Integrating data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive model of how this compound functions within a biological system. mdpi.comresearchgate.net

Nutrigenomics: Nutrigenomics is the study of how nutrients and dietary compounds influence gene expression. researchgate.netnutrigenomicmedicine.com This approach is particularly relevant for understanding the effects of chromium supplementation. By using nutrigenomic technologies like DNA microarrays and RNA sequencing, researchers can identify the specific genes and genetic networks that are regulated by chromium. researchgate.net This can shed light on the underlying mechanisms of its effects on insulin (B600854) resistance, lipid profiles, and other metabolic parameters. researchgate.net Future studies will likely apply these powerful tools to models supplemented specifically with this compound to map its precise influence on the transcriptome. mdpi.com

Epigenomics: Epigenomics involves the comprehensive, genome-wide analysis of epigenetic modifications. uc.edu Given that chromium exposure is known to cause significant epigenetic alterations, epigenomic studies are a critical future direction. nih.govencyclopedia.pubnih.gov Techniques such as whole-genome bisulfite sequencing (for DNA methylation) and ChIP-seq (for histone modifications) can create detailed maps of the epigenetic landscape following this compound supplementation. researchgate.net This will allow scientists to move beyond candidate-gene approaches and obtain an unbiased, global view of the compound's epigenetic impact, helping to distinguish the effects of nutritional chromium from the toxicological effects of carcinogens. uc.edu Integrating these findings with transcriptomic and proteomic data will be key to understanding how epigenetic changes translate into functional biological outcomes. mdpi.comnih.gov

Table 3: Application of Omics Technologies in Chromium Research

Omics FieldResearch Question AddressedPotential Insights for this compound
Nutrigenomics How does chromium supplementation alter the expression of genes involved in metabolism? researchgate.netIdentify specific genes and pathways (e.g., glucose transport, lipid metabolism) regulated by this compound, providing a mechanistic basis for its physiological effects.
Epigenomics What is the genome-wide impact of chromium on DNA methylation and histone modifications? nih.govuc.eduCreate a detailed map of the epigenetic changes induced by this compound, revealing its influence on gene regulation and distinguishing its profile from that of toxic chromium forms.
Proteomics Which protein levels and post-translational modifications are altered by chromium exposure? mdpi.comIdentify the full suite of proteins directly or indirectly affected by this compound, confirming targets like IRS-1 and PPAR-γ and discovering new ones.
Metabolomics How does chromium supplementation affect the profile of small-molecule metabolites in a cell or organism? nih.govProvide a functional readout of the metabolic state, showing how this compound alters biochemical pathways related to glucose, lipids, and amino acids.

Development of Standardized Research Models and Protocols for Comparative Studies

A significant challenge in chromium research is the variability in study designs, which can make it difficult to compare findings across different experiments. Studies have used a wide range of animal models, including different rat strains (e.g., Sprague-Dawley, Wistar) and other organisms like Drosophila melanogaster. nih.govnih.govresearchgate.net Furthermore, metabolic conditions like insulin resistance are induced using various methods, such as high-fat diets or chemical inducers like streptozotocin (B1681764). researchgate.netresearchgate.net

This lack of uniformity highlights the need for the development and adoption of standardized research models and protocols. Establishing consensus on the most appropriate animal models, diet formulations, and endpoint measurements would enhance the reproducibility and comparability of studies. Standardized protocols would allow researchers to more effectively compare the biological activities of different chromium compounds, such as this compound versus chromium picolinate, under identical conditions. nih.gov This is particularly important for bridging the gap between findings in rodent models, which have often shown unambiguous benefits, and human clinical studies, where results have sometimes been less clear. nih.gov Standardized, validated models would provide a more reliable platform for elucidating mechanisms of action and for the preclinical evaluation of novel chromium analogues.

Q & A

Q. How should conflicts of interest (e.g., industry funding) be transparently reported in CrHis research?

  • Methodological Answer : Disclose all funding sources and author affiliations in the manuscript’s title page. In methods sections, note whether the funder contributed to study design, data interpretation, or manuscript preparation. For example, a 2011 CrHis study explicitly stated that the supplier (Nutrition 21) funded the work and provided materials, while authors declared no personal financial ties .

Future Research Directions

Q. What gaps exist in understanding CrHis’s pharmacokinetics-pharmacodynamics (PK-PD) relationship, and how can they be addressed?

  • Methodological Answer : Conduct population PK-PD modeling in diverse cohorts (e.g., age, sex, metabolic status). Use sparse sampling techniques to reduce animal use. Integrate omics data (transcriptomics, metabolomics) to identify biomarker panels predictive of CrHis response .

Q. How can computational chemistry tools predict CrHis interactions with non-target proteins (e.g., cytochrome P450 enzymes)?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to screen CrHis against human CYP450 isoforms (e.g., CYP3A4). Validate predictions with in vitro inhibition assays using recombinant enzymes and LC-MS-based metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.